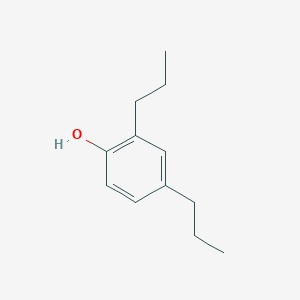
2,4-Dipropylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dipropylphenol is an organic compound with the molecular formula C₁₂H₁₈O It is a phenolic compound characterized by the presence of two propyl groups attached to the benzene ring at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dipropylphenol typically involves the alkylation of phenol with propyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where phenol reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, this compound can be produced through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production. The process may involve the use of propyl bromide or propyl iodide as alkylating agents, with careful control of reaction parameters to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dipropylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of dipropylquinone.
Reduction: Formation of dipropylcyclohexanol.
Substitution: Formation of halogenated dipropylphenols.
Wissenschaftliche Forschungsanwendungen
2,4-Dipropylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 2,4-Dipropylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. In biological systems, it may affect signaling pathways by interacting with receptors and influencing downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,4-Diisopropylphenol: An isomeric form with similar chemical properties but different spatial arrangement of propyl groups.
2,4-Dimethylphenol: A related compound with methyl groups instead of propyl groups, exhibiting different reactivity and applications.
2,4-Dichlorophenol: A halogenated derivative with distinct chemical behavior and uses.
Uniqueness: 2,4-Dipropylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
23167-99-9 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2,4-dipropylphenol |
InChI |
InChI=1S/C12H18O/c1-3-5-10-7-8-12(13)11(9-10)6-4-2/h7-9,13H,3-6H2,1-2H3 |
InChI-Schlüssel |
BRBBSBYGIPRNSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


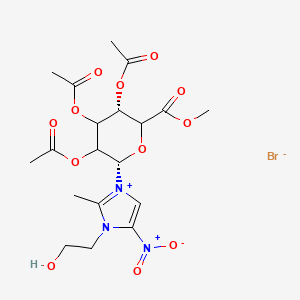

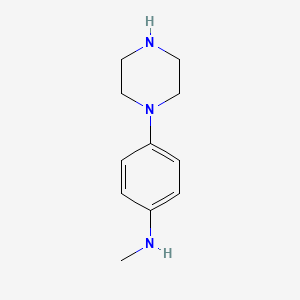
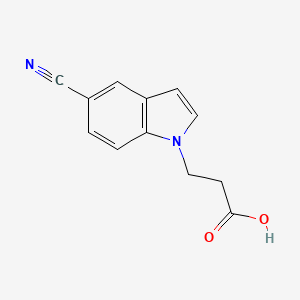

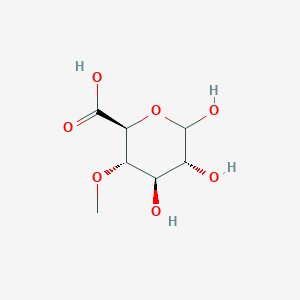
![5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13859967.png)
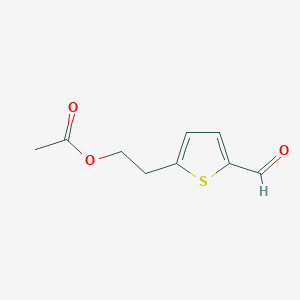
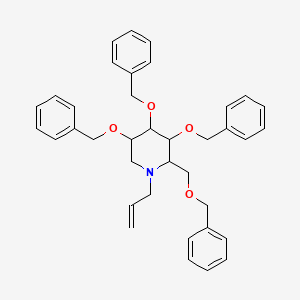

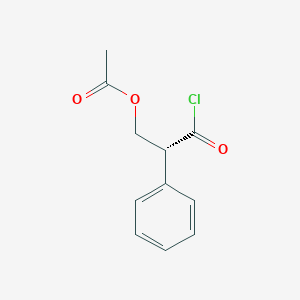

![{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13859981.png)

